1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of study, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is not fully understood. However, it is believed that this compound may act through the inhibition of certain enzymes and proteins within the body, leading to various biological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has various biochemical and physiological effects. These effects include the inhibition of certain enzymes and proteins, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways within the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide in lab experiments is its potential as a tool for studying biological systems. Additionally, this compound has shown promise as a potential drug candidate for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for the study of 1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide. Some of these directions include further studies to fully understand its mechanism of action, the development of new drug candidates based on this compound, and the exploration of its potential as a tool for studying biological systems. Additionally, further studies may be needed to fully understand the potential limitations and toxicity of this compound.
Synthesemethoden
The synthesis of 1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide involves the reaction of piperidinecarbothioic acid with 5-nitrofurfuraldehyde and hydrazine hydrate. The reaction occurs in the presence of a catalyst, typically acetic acid, and is carried out under reflux conditions. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been studied for its potential applications in various areas of scientific research. One of the primary areas of study has been in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of new imaging agents and as a tool for studying biological systems.
Eigenschaften
CAS-Nummer |
14052-74-5 |
---|---|
Produktname |
1-Piperidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide |
Molekularformel |
C11H14N4O3S |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]piperidine-1-carbothioamide |
InChI |
InChI=1S/C11H14N4O3S/c16-15(17)10-5-4-9(18-10)8-12-13-11(19)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,19)/b12-8+ |
InChI-Schlüssel |
OOWXHBICTWJDCR-XYOKQWHBSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
14052-74-5 |
Synonyme |
1-Piperidinecarbothioic acid 2-(5-nitrofurfurylidene) hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.